molecular formula C16H16BrN B12321579 (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- CAS No. 14563-31-6

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-

Cat. No.: B12321579
CAS No.: 14563-31-6
M. Wt: 302.21 g/mol
InChI Key: OJAOHXMMLZIIOY-ONEGZZNKSA-N
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Description

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline is an organic compound with the molecular formula C16H16BrN. It is a derivative of aniline, featuring a bromophenyl group and a dimethylamino group attached to a styrene backbone. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-benzaldehyde and N,N-dimethylaniline.

    Condensation Reaction: The key step is the condensation of 4-bromo-benzaldehyde with N,N-dimethylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-dimethyl-aniline
  • 4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-dimethyl-aniline
  • 4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-dimethyl-aniline

Uniqueness

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it valuable for specific applications where bromine’s properties are advantageous.

Properties

CAS No.

14563-31-6

Molecular Formula

C16H16BrN

Molecular Weight

302.21 g/mol

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+

InChI Key

OJAOHXMMLZIIOY-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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